Cas no 1159680-21-3 (Fmoc-HoArg(Pbf)-OH)

Fmoc-HoArg(Pbf)-OH structure
Fmoc-HoArg(Pbf)-OH structure
Product name:Fmoc-HoArg(Pbf)-OH
CAS No:1159680-21-3
MF:C35H42N4O7S
MW:662.7956
MDL:MFCD03093571
CID:2094576

Fmoc-HoArg(Pbf)-OH Chemical and Physical Properties

Names and Identifiers

    • Fmoc-Homoarg(Pbf)-OH
    • Fmoc-HoArg(Pbf)-OH
    • (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-(3-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-ylsulfonyl)guanidino)hexanoic acid
    • Fmoc-HomoArg(pbf)OH
    • Fmoc-L-HomoArg(Pbf)-OH
    • Fmoc-D-HoArg(Pbf)-OH
    • SY018021
    • Nalpha-Fmoc-Nomega-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzo[b]furan-5-ylsulfonyl)-L-beta-homoarginine
    • (S)-2-(Fmoc-amino)-6-[3-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-ylsulfonyl)guanidino]hexanoic Acid
    • 6-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluore
    • MDL: MFCD03093571
    • Inchi: 1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39-33(36)37-17-11-10-16-29(32(40)41)38-34(42)45-19-28-25-14-8-6-12-23(25)24-13-7-9-15-26(24)28/h6-9,12-15,28-29H,10-11,16-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)
    • InChI Key: DOGZBRBJANHMLA-UHFFFAOYSA-N
    • SMILES: S(C1C(C([H])([H])[H])=C(C([H])([H])[H])C2=C(C=1C([H])([H])[H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])O2)(N([H])/C(/N([H])[H])=N/C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])(C(=O)O[H])N([H])C(=O)OC([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12)(=O)=O

Computed Properties

  • Exact Mass: 662.27700
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 47
  • Rotatable Bond Count: 13
  • Complexity: 1230
  • Topological Polar Surface Area: 178

Experimental Properties

  • PSA: 175.29000
  • LogP: 7.64340

Fmoc-HoArg(Pbf)-OH Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
MedChemExpress
HY-W005815-5g
Fmoc-HoArg(Pbf)-OH
1159680-21-3
5g
¥591 2024-05-22
ChemScence
CS-W005815-10g
Fmoc-HoArg(Pbf)-OH
1159680-21-3 99.24%
10g
$186.0 2022-04-28
eNovation Chemicals LLC
Y0975185-100g
(S)-2-(Fmoc-amino)-6-[3-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-ylsulfonyl)guanidino]hexanoic acid
1159680-21-3 95%
100g
$930 2024-07-24
eNovation Chemicals LLC
D460822-100g
Fmoc-Homoarg(Pbf)-OH
1159680-21-3 97%
100g
$1695 2024-08-03
Apollo Scientific
OR929330-5g
Fmoc-L-HomoArg(Pbf)-OH
1159680-21-3 95%
5g
£78.00 2025-02-21
TRC
F633753-250mg
Fmoc-L-HomoArg(Pbf)-OH
1159680-21-3
250mg
$75.00 2023-05-18
Chemenu
CM247908-5g
Fmoc-HoArg(Pbf)-OH
1159680-21-3 97%
5g
$125 2023-11-24
abcr
AB175860-5 g
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N'-2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl-L-homoarginine (Fmoc-L-hArg(Pbf)-OH); .
1159680-21-3
5g
€194.50 2023-05-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F844543-250mg
Fmoc-HoArg(Pbf)-OH
1159680-21-3 97%
250mg
¥68.40 2022-01-13
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F189846-1g
Fmoc-HoArg(Pbf)-OH
1159680-21-3 97%
1g
¥132.90 2023-09-02

Fmoc-HoArg(Pbf)-OH Related Literature

Additional information on Fmoc-HoArg(Pbf)-OH

Introduction to Fmoc-HoArg(Pbf)-OH and Its Significance in Modern Chemical Biology

The compound with the CAS number 1159680-21-3 is a specialized chemical reagent widely recognized in the field of synthetic chemistry and pharmaceutical research. Its product name, Fmoc-HoArg(Pbf)-OH, provides a detailed insight into its molecular structure and functional properties. This introduction aims to explore the compound's characteristics, applications, and recent advancements in research that highlight its importance in contemporary chemical biology.

Fmoc-HoArg(Pbf)-OH stands for Fluorenylmethyloxycarbonyl-3-hydroxyarginine(pivaloyl) hydrochloride. This name indicates that the compound is an Fmoc-protected derivative of 3-hydroxyarginine, where the arginine residue is further stabilized by a pivaloyl group. The Fmoc group is a common protecting group used in peptide synthesis, facilitating the stepwise assembly of amino acids into larger polypeptides or proteins.

The significance of Fmoc-HoArg(Pbf)-OH lies in its role as a crucial intermediate in the synthesis of complex peptides and proteins. Hydroxyarginine, a component of this compound, is an amino acid derivative with unique biochemical properties. It is particularly important in the study of enzyme mechanisms and protein-ligand interactions due to its ability to participate in hydrogen bonding and salt bridge formation, which are critical for protein stability and function.

In recent years, there has been growing interest in the development of novel therapeutic agents that target specific protein-protein interactions. The use of hydroxyarginine derivatives, such as Fmoc-HoArg(Pbf)-OH, has opened new avenues in drug design. For instance, researchers have explored its potential in developing inhibitors for enzymes involved in cancer metabolism. Studies have shown that hydroxyarginine-based peptides can modulate the activity of key enzymes like arginase, which plays a significant role in tumor growth and angiogenesis.

The pivaloyl group in Fmoc-HoArg(Pbf)-OH enhances the stability of the arginine residue during peptide synthesis. Pivaloyl protection is preferred over other acylating agents due to its minimal side reactions and high compatibility with various coupling reagents. This makes Fmoc-HoArg(Pbf)-OH an ideal choice for multi-step peptide syntheses where high yield and purity are essential.

Advances in solid-phase peptide synthesis (SPPS) have further highlighted the importance of compounds like Fmoc-HoArg(Pbf)-OH. SPPS is a widely used method for synthesizing peptides on resin supports, allowing for automated and scalable production. The availability of well-protected amino acid derivatives like Fmoc-HoArg(Pbf)-OH has significantly streamlined the process, enabling researchers to focus on more complex synthetic challenges.

In addition to its role in peptide synthesis, Fmoc-HoArg(Pbf)-OH has been investigated for its potential applications in diagnostic tools. Hydroxyarginine derivatives exhibit unique binding properties that can be exploited for developing biosensors and diagnostic kits. For example, researchers have designed hydroxyarginine-based probes that can detect specific biomolecules associated with neurological disorders. These probes offer high sensitivity and selectivity, making them valuable tools for early disease detection.

The growing field of computational chemistry has also contributed to the understanding of Fmoc-HoArg(Pbf)-OH. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers predict its efficacy and potential side effects. These computational approaches are particularly useful when designing novel drug candidates, as they allow for rapid screening of multiple compounds before experimental validation.

The impact of Fmoc-HoArg(Pbf)-OH extends beyond academic research. Pharmaceutical companies are increasingly investing in advanced peptide-based therapies due to their targeted action and reduced immunogenicity compared to small molecule drugs. The availability of high-quality intermediates like Fmoc-HoArg(Pbf)-OH is crucial for accelerating the development of these therapies from preclinical studies to clinical trials.

In conclusion, Fmoc-HoArg(Pbf)-OH represents a significant advancement in synthetic chemistry and chemical biology. Its unique structure and functional properties make it an invaluable tool for peptide synthesis, drug development, and diagnostic applications. As research continues to uncover new therapeutic targets and methodologies, compounds like Fmoc-HoArg(Pbf)-OH will undoubtedly play a pivotal role in shaping the future of medicine.

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(CAS:1159680-21-3)Fmoc-HoArg(Pbf)-OH
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